molecular formula C14H19NO3 B13526909 Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate

Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate

Katalognummer: B13526909
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: JCADYMYCVRQBHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate typically involves the reaction of 4-piperidinol with methyl 2-bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-piperidinol attacks the carbon atom of the methyl 2-bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate hydrochloride
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
  • Piperidine derivatives with different substituents on the phenyl ring

Uniqueness

Methyl 2-[4-(piperidin-4-yloxy)phenyl]acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the piperidine moiety and the ester group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

methyl 2-(4-piperidin-4-yloxyphenyl)acetate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3

InChI-Schlüssel

JCADYMYCVRQBHL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.